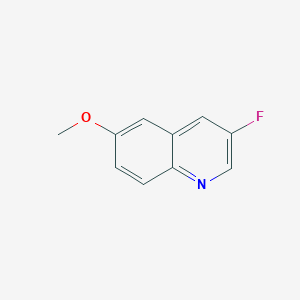

3-Fluoro-6-methoxyquinoline

説明

Role of Halogenated Quinoline Scaffolds in Modern Chemical Research

The introduction of halogen atoms, particularly fluorine, into the quinoline framework has proven to be a pivotal strategy in modern chemical research. Halogenation can significantly modulate the physicochemical and biological properties of the parent molecule. For instance, the presence of a halogen can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. orientjchem.org

In medicinal chemistry, halogenated quinolines are actively investigated for their potential as potent therapeutic agents. The inclusion of halogens can lead to enhanced antimicrobial and anticancer activities. nih.gov For example, certain halogenated quinolines have demonstrated the ability to eradicate drug-resistant bacterial biofilms, a significant challenge in clinical settings. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows chemists to systematically explore structure-activity relationships, leading to the discovery of new and more effective drug candidates. nih.gov

Specific Academic Relevance of 3-Fluoro-6-methoxyquinoline in Contemporary Chemical Science

Within the broad class of halogenated quinolines, this compound has emerged as a compound of particular interest to the academic and industrial research communities. Its specific substitution pattern, featuring a fluorine atom at the 3-position and a methoxy group at the 6-position, imparts unique chemical characteristics. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications. nbinno.comthieme-connect.com

Research has highlighted the role of this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.govresearchgate.net This makes them promising candidates for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. nih.gov The synthesis of this compound has been a subject of significant investigation, with researchers developing scalable and efficient routes to meet the demand for this important intermediate. acs.orgthieme-connect.comacs.org Its utility as a versatile precursor in the creation of novel chemical entities ensures its continued relevance in contemporary chemical science. thieme-connect.comthieme-connect.comthieme-connect.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| CAS Number | 426842-85-5 |

| Appearance | White solid |

| Melting Point | 83.3-83.6 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.64 (d, J = 2.9 Hz, 1H), 7.98 (d, J = 9.1 Hz, 1H), 7.65 (dd, J = 9.1, 2.9 Hz, 1H), 7.31 (dd, J = 9.1, 2.9 Hz, 1H), 7.01 (d, J = 2.9 Hz, 1H), 3.92 (s, 3H) |

| Mass Spectrometry (MS m/z) | 178.19 (M + H)⁺ |

Note: Spectroscopic data is consistent with reported values. acs.org

Synthesis and Research Findings

A widely utilized and scalable method for the preparation of this compound involves a two-step synthetic sequence. acs.orgacs.org The process commences with the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride. acs.orgresearchgate.net This initial step yields the intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgacs.org

The subsequent and final step is a hydrogenolysis reaction. acs.org The dichlorinated intermediate is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst. acs.org This selectively removes the chlorine atoms, affording the desired this compound. acs.orgacs.org Various research groups have focused on optimizing this synthetic route to improve yields and ensure scalability for multi-kilogram production, highlighting the compound's importance as a building block. thieme-connect.comacs.org

特性

IUPAC Name |

3-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJRFUDTXRWNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461883 | |

| Record name | 3-fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426842-85-5 | |

| Record name | 3-fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3-fluoro-6-methoxyquinoline and Its Precursors

Strategic Approaches to Fluorine Atom Incorporation in Quinolines

The introduction of a fluorine atom into the quinoline scaffold can be achieved through several strategic approaches, each with its own set of advantages and limitations.

Electrophilic Fluorination Strategies

Electrophilic fluorination offers a direct method for the introduction of fluorine onto an aromatic ring. In the context of quinoline synthesis, this typically involves the use of a potent electrophilic fluorinating agent.

One notable route involves the use of Selectfluor, an N-F type electrophilic fluorinating agent. thieme-connect.comacs.orgacs.org Initial route development for multi-kilogram synthesis of 3-fluoro-6-methoxyquinoline explored electrophilic fluorination using Selectfluor. acs.orgacs.org While this method proved viable on a laboratory scale, providing gram amounts of the target compound, it was deemed unsuitable for large-scale production due to the high cost of the reagent and the multi-step nature of the synthesis, which contributed to longer production times. thieme-connect.comacs.orgacs.org

Direct fluorination of quinoline derivatives can be complex. For instance, the electrophilic substitution of quinoline itself often leads to a mixture of products, including 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline. researchgate.net In the case of 6-methoxyquinoline, direct fluorination has been shown to occur at the 5-position. researchgate.net This highlights the regioselectivity challenges inherent in direct fluorination approaches, which are heavily influenced by the electronic properties of the substituents on the quinoline ring.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination provides an alternative pathway for introducing fluorine, often by displacing a leaving group on the quinoline ring. This can be a powerful strategy, particularly when direct electrophilic fluorination is not regioselective.

One such approach involves the use of quinoline N-oxides. For example, 6-methoxyquinoline N-oxide can be treated with fluoroalkylamines or phenols in the presence of triflic anhydride to functionalize the C2 position. Subsequent fluorination at the C3 position can then be achieved through a Balz-Schiemann reaction.

Another strategy involves the displacement of a halogen atom with a fluoride ion. This is exemplified by the chlorine-by-fluorine halogen-exchange process, a common method for introducing fluorine into aromatic systems. google.com

Balz–Schiemann and Related Diazonium Salt Transformations

The Balz-Schiemann reaction and related diazonium salt transformations are classic and reliable methods for introducing a fluorine atom onto an aromatic ring. wikipedia.org This method involves the conversion of an aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate, to yield the corresponding fluoroaromatic compound. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, this approach starts with 3-amino-6-methoxyquinoline. google.com This precursor is diazotized and then subjected to the Balz-Schiemann conditions to install the fluorine at the 3-position. google.com One documented procedure involves the dropwise addition of 3-amino-6-methoxyquinoline in o-dichlorobenzene to a solution of BF3·2H2O at ambient temperature. google.com

While effective, the Balz-Schiemann reaction has drawbacks for large-scale synthesis, primarily due to the energetic and potentially hazardous nature of the diazonium intermediates. thieme-connect.comacs.org These process safety concerns were a significant factor in deeming this route unsuitable for the multi-kilogram production of this compound. thieme-connect.comacs.orgacs.org

Recent advancements have explored milder conditions for similar transformations. For instance, hypervalent iodine(III) compounds have been investigated as catalysts for the fluorination of arenediazonium salts under mild conditions. cas.cn These methods aim to overcome the safety issues associated with traditional Balz-Schiemann reactions.

Classical and Modern Cyclization Reactions for Quinoline Ring Formation

The construction of the quinoline ring system is a critical step in the synthesis of this compound. Both classical and modern cyclization reactions are employed to achieve this.

Condensation Reactions with 2-Fluoromalonic Acid (e.g., with p-Anisidine)

A highly effective and scalable method for the synthesis of this compound involves the condensation of p-anisidine with 2-fluoromalonic acid. acs.orgresearchgate.net This approach has been successfully scaled up for multi-kilogram production. acs.orgacs.org

The reaction is typically carried out in the presence of phosphorus oxychloride (POCl3), which acts as both a dehydrating agent and a chlorinating agent. acs.orgresearchgate.net The condensation of p-anisidine with 2-fluoromalonic acid under reflux in POCl3 yields the intermediate 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgresearchgate.net This intermediate is then subjected to hydrogenolysis to remove the chlorine atoms, affording the final product, this compound. acs.orgresearchgate.net

Optimization of this process has been a key focus of research. For instance, reducing the equivalents of POCl3 can minimize side reactions, and controlling the hydrogenolysis pressure can prevent cleavage of the methoxy group. A transfer hydrogenation has also been demonstrated as a viable option for the final reduction step. thieme-connect.com

| Parameter | Initial Conditions | Optimized Conditions |

|---|---|---|

| POCl₃ Equivalents | 3.0 eq | 2.5 eq |

| Hydrogenolysis Pressure | 50 psi H₂ | 30 psi H₂ |

This two-step synthesis, featuring a POCl3-promoted cyclization followed by reduction, has been identified as the preferred scale-up route due to its efficiency and the use of inexpensive and commercially available starting materials. thieme-connect.comacs.org

Gould-Jacobs Cyclization and Related Methods

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives. wikipedia.orgrsc.orgiipseries.org The reaction involves the condensation of an aniline derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgrsc.org

The general mechanism begins with the nucleophilic attack of the aniline on the malonic ester derivative, followed by the loss of an ethoxy group to form a condensation product. wikipedia.org This intermediate then undergoes a 6-electron cyclization upon heating to form the quinoline ring. wikipedia.org Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline. wikipedia.org

While the Gould-Jacobs reaction is a powerful tool for quinoline synthesis, its direct application for producing this compound is less common than the condensation with 2-fluoromalonic acid. However, variations and modern adaptations of this and other classical cyclization reactions continue to be developed. For instance, microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and increase yields for certain quinoline derivatives. scribd.com

Tandem Chlorination-Cyclisation Processes

A notable advancement in the synthesis of fluoroquinoline scaffolds involves tandem reactions that accomplish multiple transformations in a single operational step, thereby enhancing efficiency. One such process is the tandem chlorination-cyclisation for the preparation of functionalized 3-fluoroquinolines.

Researchers have developed a one-pot method that utilizes 2-fluoromalonic acid as a key building block. researchgate.netresearchgate.net When reacted with anilines, such as p-anisidine, in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃), a tandem reaction ensues. researchgate.netacs.org This process first involves the formation of an amide intermediate, which then undergoes an intramolecular cyclization to form the quinoline ring. Simultaneously, the hydroxyl groups of the initial cyclized product are chlorinated by the POCl₃.

This methodology directly yields a dichlorinated intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline, from p-anisidine and 2-fluoromalonic acid. researchgate.netacs.org This intermediate is then readily converted to the final product, this compound, through a subsequent hydrogenolysis step to remove the chlorine atoms. researchgate.netacs.org The efficiency of this tandem approach lies in its ability to construct and functionalize the quinoline core in a single, streamlined process, avoiding the isolation of multiple intermediates. researchgate.net

Large-Scale and Process Chemistry Development

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and environmental impact. The development of scalable and robust processes for this compound has therefore been a critical area of focus.

Scalable Routes and Multi-Kilogram Production Protocols

Several synthetic routes for this compound have been evaluated for their suitability in multi-kilogram production. thieme-connect.comthieme-connect.com Initial strategies included the Balz–Schiemann reaction and electrophilic fluorination using reagents like Selectfluor. acs.org However, these routes were deemed unsuitable for large-scale synthesis due to significant safety concerns associated with high-energy diazonium intermediates and the high cost and large quantities of the fluorinating agent required. thieme-connect.comthieme-connect.comacs.org

A more viable and scalable route was developed, starting from the inexpensive and commercially available materials p-anisidine and 2-fluoromalonic acid. acs.org This process, which has been successfully scaled up to produce 12 kg of this compound with excellent purity, involves a two-step sequence: acs.org

POCl₃-mediated cyclization: p-Anisidine is condensed with 2-fluoromalonic acid using phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline. This step has been performed on a 32 kg scale. thieme-connect.comacs.org

Hydrodechlorination: The resulting dichlorinated intermediate is then subjected to reduction to remove the chlorine atoms. This has been achieved on a 23 kg scale using hydrogen gas over a Raney nickel catalyst, or alternatively via transfer hydrogenation. thieme-connect.comthieme-connect.com

This optimized route has proven to be a robust and efficient method for the multi-kilogram production of the target compound. thieme-connect.comthieme-connect.com

| Scalable Synthesis Route | Starting Materials | Key Intermediate | Final Step | Scale | Yield | Reference |

| Preferred Process | p-Anisidine, 2-Fluoromalonic Acid | 2,4-dichloro-3-fluoro-6-methoxyquinoline | Catalytic Hydrogenolysis (H₂/Raney Ni) | 23 kg | 71% | thieme-connect.com, thieme-connect.com |

| Alternative Final Step | p-Anisidine, 2-Fluoromalonic Acid | 2,4-dichloro-3-fluoro-6-methoxyquinoline | Transfer Hydrogenation | 1 kg | 75% | thieme-connect.com, thieme-connect.com |

Process Optimization and Safety Considerations in Industrial Synthesis

The industrial synthesis of this compound requires rigorous process optimization and a strong emphasis on safety. The initial routes explored, while successful on a laboratory scale, posed significant risks for large-scale operations. acs.org The Balz-Schiemann reaction, for instance, involves thermally unstable diazonium salts, which can be explosive. thieme-connect.comthieme-connect.com Electrophilic fluorination with Selectfluor, while effective, is a multistep process that is not economically viable on a large scale due to the high cost of the reagent. thieme-connect.comthieme-connect.com

The development of the preferred two-step process from p-anisidine and 2-fluoromalonic acid involved intensive optimization and safety studies. acs.org Key safety considerations for the POCl₃-mediated cyclization step were carefully evaluated to control the exothermic nature of the reaction and manage the handling of the corrosive and reactive phosphorus oxychloride on a large scale. acs.org The subsequent hydrodechlorination step also requires careful management, particularly when using hydrogen gas, to mitigate the risks of fire or explosion. The successful scale-up to a 32 kg batch demonstrates that these safety and optimization challenges were effectively addressed. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact. While specific studies on the green synthesis of this compound are not extensively detailed, the principles can be applied to the existing synthetic routes.

The chosen scalable route shows some alignment with green chemistry principles. acs.org For instance, it utilizes readily available and inexpensive starting materials. acs.org The two-step process is also more atom-economical than the earlier, longer synthetic sequences. thieme-connect.comthieme-connect.com Further improvements could involve exploring greener solvents, reducing waste generation, and using more environmentally benign catalysts. researchgate.netacs.org For example, the use of transfer hydrogenation as an alternative to H₂/Raney nickel for the reduction step can sometimes offer safety and operational advantages. thieme-connect.comthieme-connect.com The development of catalytic, one-pot reactions, such as the tandem chlorination-cyclization, is also a step towards a more sustainable synthesis by reducing the number of separate operations and associated waste. researchgate.netfrontiersin.org The broader field of quinoline synthesis has seen the development of microwave-assisted Skraup reactions, which can reduce reaction times and energy consumption, highlighting potential future directions for greener synthesis of this compound class. rsc.org

Asymmetric Synthesis and Chiral Induction in Fluoroquinoline Derivatives

The introduction of chirality into fluoroquinoline derivatives is of significant interest, as different enantiomers of a drug can have vastly different pharmacological activities.

Enantioselective Methodologies

While the synthesis of chiral this compound itself is not widely reported, methodologies for the enantioselective synthesis of related fluoroquinoline and dihydroquinolone derivatives have been developed. These strategies can provide a foundation for creating chiral versions of the target compound.

One approach involves the use of chiral catalysts in key bond-forming reactions. For example, chiral phosphoric acids have been used to catalyze the intramolecular aza-Michael addition to produce chiral 2,3-dihydro-4-quinolones with high enantioselectivity. mdpi.com Another strategy is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are later removed. researchgate.net

Diastereoselective Control in Synthesis

The strategic introduction of multiple stereocenters in a controlled manner is a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex heterocyclic scaffolds like quinolines. Diastereoselective synthesis aims to preferentially form one diastereomer over all others, a critical consideration when a target molecule possesses multiple chiral centers. For derivatives of this compound, where substitution at the heterocyclic core can introduce such stereochemical complexity, achieving a high degree of diastereoselectivity is paramount for isolating the desired biologically active isomer and for streamlining purification processes.

Research into the synthesis of substituted quinolines has led to the development of several powerful methodologies that exert significant control over diastereoselectivity. These methods often rely on catalyst-substrate interactions, the use of chiral auxiliaries, or intramolecular cyclizations where the transition state geometry dictates the stereochemical outcome.

A prominent strategy involves the use of N-heterocyclic carbene (NHC) catalysis in cascade reactions. figshare.comnih.gov These reactions can construct complex polycyclic quinoline systems with multiple contiguous stereocenters in a single step with high diastereomeric ratios. For instance, the reaction of ortho-amino aromatic aldimines with α,β-unsaturated aldehydes bearing a bromine atom, catalyzed by a chiral NHC, can proceed through a stereoselective Michael-Mannich-lactamization cascade. figshare.com This approach has been shown to produce functionalized pyrrolo[3,2-c]quinolines with excellent diastereo- and enantioselectivities. figshare.comamazonaws.com While not yet reported specifically for this compound precursors, this methodology offers a promising avenue. By analogy, a suitably substituted o-amino benzaldehyde precursor to the 6-methoxyquinoline core could react with a fluorinated enal under NHC catalysis to potentially afford a tetrahydroquinoline intermediate with high diastereomeric control.

Another powerful approach is the Povarov reaction, a [4+2] cycloaddition, which can be rendered diastereoselective. Intramolecular cyclization/Povarov reaction cascades have been developed for the one-pot synthesis of complex polycyclic quinolines, forming multiple C-C and C-N bonds and up to three stereocenters with high regio- and diastereoselectivity. rsc.org The diastereoselectivity in these reactions is often rationalized by quantum chemistry calculations of the transition states, which can predict the most energetically favorable pathway leading to the observed major diastereomer. rsc.org

Furthermore, three-component reactions involving N-alkylquinolinium salts, diazo compounds (generating ammonium ylides), and a third component have demonstrated effective regio- and diastereoselective control. acs.org These reactions can yield multisubstituted tetrahydroquinoline derivatives with moderate to high diastereoselectivities. The observed stereochemical outcome is often rationalized by the formation of a more stable transition state, influenced by non-covalent interactions such as hydrogen bonding and π-π stacking between the reactants. acs.org

The table below summarizes hypothetical diastereoselective reactions that could be adapted for the synthesis of precursors to functionalized this compound, based on established methodologies for other quinoline systems. The diastereomeric ratios (d.r.) and yields are representative of those reported in the cited literature for analogous transformations.

| Reaction Type | Catalyst/Reagent | Potential Precursors | Expected Product Type | Reported Yield (Analogous Systems) | Reported d.r. (Analogous Systems) | Reference |

|---|---|---|---|---|---|---|

| NHC-Catalyzed Cascade | Chiral Triazolium Salt / Base | o-Amino benzaldehyde derivative, Fluorinated 2-bromoenal | Functionalized Tetrahydroquinoline | ~90% | >25:1 | nih.gov |

| Povarov Reaction Cascade | Lewis or Brønsted Acid | In situ generated 2-oxoimidazolium cations from a 6-methoxy-aniline derivative | Polycyclic Quinoline | High | Excellent | rsc.org |

| Three-Component Reaction | Pd(II) complex | N-Alkyl-6-methoxyquinolinium salt, Diazo compound, Alkene/Alkyne | Polyfunctional Tetrahydroquinoline | 89-99% | up to 95:5 | acs.org |

| Indium-Mediated Allylation | Indium | 2-Chloro-6-methoxyquinoline-3-carbaldehyde, Allyl bromide | Quinoline C-3 Tethered γ-Lactone | High | Good | researchgate.net |

These advanced synthetic strategies underscore the potential for achieving high levels of diastereoselective control in the synthesis of complex derivatives of this compound. The application of such methods would be instrumental in accessing stereochemically pure compounds for further investigation.

Chemical Reactivity and Derivatization Strategies of 3-fluoro-6-methoxyquinoline

Nucleophilic Substitution Reactions on the Quinoline Nucleus

The electron-deficient nature of the pyridine ring within the quinoline system renders it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents present.

Halogen Displacement Reactions (e.g., at C-4)

The introduction of a halogen, such as bromine or chlorine, at the C-4 position of the 3-fluoro-6-methoxyquinoline core creates a reactive site for nucleophilic aromatic substitution (SNAr). The bromine atom in 4-bromo-3-fluoro-6-methoxyquinoline, for instance, can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. evitachem.com This reactivity is crucial for the synthesis of novel derivatives with potential biological activities. evitachem.comnih.gov For example, the oxygen atom of a phenolic compound can act as a nucleophile to displace a leaving group at the C-4 position of a quinoline ring, forming an arylether linkage. google.com

A common precursor for these reactions is 2,4-dichloro-3-fluoro-6-methoxyquinoline, which can be synthesized by treating p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net The chlorine atoms at both the C-2 and C-4 positions are susceptible to displacement, though their reactivity can differ. Subsequent hydrogenolysis can then selectively remove the remaining chlorine atoms to yield this compound.

Reactivity at the C-2 Position

The C-2 position of the quinoline nucleus is also activated towards nucleophilic attack. The presence of electron-withdrawing groups can enhance this reactivity. One synthetic strategy involves the use of quinoline N-oxides. Treatment of a 6-methoxyquinoline N-oxide with certain reagents can facilitate functionalization at the C-2 position. For instance, 2-, 3-, and 4-chloroquinolines can be selectively lithiated at low temperatures, and the subsequent reaction of 2-chloro-3-lithioquinoline with electrophiles leads to various 2,3-disubstituted quinolines. The versatility of this method is enhanced by the reactivity of the C-2 halogen towards oxygen or nitrogen nucleophiles. researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution on the benzene ring of the quinoline system is heavily influenced by the directing effects of the existing substituents.

Influence of Fluorine and Methoxy Groups on Regioselectivity

The methoxy group (-OCH3) at the C-6 position is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the fluorine atom at the C-3 position is a deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect, which is only partially offset by resonance donation. lkouniv.ac.in

The interplay between these two groups determines the regioselectivity of electrophilic substitution. The powerful activating effect of the methoxy group generally directs incoming electrophiles to the positions ortho and para to it (C-5 and C-7). For instance, direct fluorination of 6-methoxyquinoline has been shown to occur at the C-5 position. researchgate.net Similarly, nitration of this compound with nitric acid and sulfuric acid leads to the formation of 8-nitro-3-fluoro-6-methoxyquinoline, where the nitro group is directed meta to the fluorine. Bromination with bromine and ferric bromide also results in substitution at the C-8 position, which is ortho/para to the methoxy group.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound derivatives are excellent substrates for these transformations. eie.grchemie-brunschwig.ch

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is widely used to synthesize biaryl compounds. fishersci.es Halogenated derivatives of this compound, such as those with a chlorine or bromine at the C-4 position, readily participate in Suzuki-Miyaura coupling reactions. This allows for the introduction of various aryl and heteroaryl groups at this position, creating a diverse library of compounds for applications in drug discovery and materials science. rsc.org The reaction is typically carried out using a palladium catalyst like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. rsc.org

Below is an interactive table summarizing the Suzuki-Miyaura coupling of a 4-halo-3-fluoro-6-methoxyquinoline derivative:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 4-Aryl-3-fluoro-6-methoxyquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-3-fluoro-6-methoxyquinoline |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, the this compound scaffold is amenable to other palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of functional groups. These reactions are crucial for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Heck Reaction: The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, can be applied to halo-substituted 3-fluoro-6-methoxyquinolines. rsc.orgnih.gov While specific examples directly involving this compound are not extensively detailed in the provided results, the general applicability of Heck reactions to quinoline systems is well-established. researchgate.netnih.gov The reaction typically utilizes a palladium catalyst, such as palladium(II) acetate or a supported palladium species, in the presence of a base. rsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide. washington.eduorganic-chemistry.org This reaction is a powerful tool for constructing aryl-alkynyl structures. The coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orguni-giessen.de This methodology has been successfully applied to various quinoline derivatives, suggesting its feasibility for functionalizing this compound. smolecule.comnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govalfa-chemistry.com This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. alfa-chemistry.com The process generally involves a palladium catalyst with a suitable phosphine ligand and a base. nih.govnih.gov Research has demonstrated the utility of this reaction for the amination of various quinoline systems. ambeed.com

A summary of these palladium-catalyzed coupling reactions is presented in the table below.

| Reaction Type | Reactants | Catalyst System | Product Type |

| Heck Coupling | Aryl Halide + Alkene | Pd(OAc)₂, Supported Pd | Substituted Alkene |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Complex + Cu(I) Co-catalyst | Aryl-Alkynyl Compound |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Complex + Phosphine Ligand | Aryl Amine |

Iridium-Catalyzed Borylation

Recent advancements in C-H activation have led to the development of iridium-catalyzed borylation reactions, which offer a direct method for functionalizing heteroaromatic compounds. nih.govmdpi.com This strategy has been successfully applied to fluoroquinolines, providing access to versatile boronic ester intermediates. nih.govnih.gov

The iridium-catalyzed C-H borylation of fluoroquinolines typically employs a catalyst system such as [Ir(OMe)COD]₂ with a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy) and a boron source like bis(pinacolato)diboron (B₂pin₂). nih.gov These reactions have been shown to proceed with good regioselectivity, although the specific application to this compound would depend on the directing effects of the existing substituents. scribd.com The resulting quinoline boronic esters are valuable intermediates that can undergo further transformations, including Suzuki coupling, to introduce a wide range of substituents. nih.govacs.org

Directed Lithiation and Metalation Strategies

Regioselective Deprotonation and Electrophile Trapping (e.g., with Lithium Diisopropylamide)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netuwindsor.caharvard.edu In the case of quinoline derivatives, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate deprotonation at specific positions, which can then be trapped with various electrophiles. researchgate.netresearchgate.net

For this compound, lithiation with LDA has been shown to occur, followed by trapping with an aldehyde electrophile. researchgate.net This indicates that the quinoline nitrogen and the methoxy group can direct the deprotonation. The regioselectivity of this process is influenced by factors such as the nature of the base, the solvent, and the temperature. researchgate.netmasterorganicchemistry.com For instance, the use of LDA at low temperatures, such as -78 °C, is a common practice to achieve kinetic control over the deprotonation site. researchgate.netmasterorganicchemistry.com

The resulting lithiated intermediate can react with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and silyl halides, to introduce new functional groups onto the quinoline ring. researchgate.netscholaris.ca This methodology provides a versatile route to novel this compound derivatives. researchgate.net

Functional Group Interconversions (FGI) and Modifications

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comimperial.ac.ukorganic-chemistry.org These strategies are essential for the late-stage modification of complex molecules like this compound.

Modifications of the Methoxy Group

The methoxy group at the 6-position of this compound can be a target for modification. A common transformation is demethylation to yield the corresponding phenol. researchgate.netmdpi.com This can be achieved using various reagents, such as boron tribromide (BBr₃). mdpi.com The resulting hydroxyl group can then serve as a handle for further functionalization, for example, through etherification or esterification. google.com The selective demethylation in the presence of other sensitive functional groups can sometimes be challenging and may require careful optimization of reaction conditions. researchgate.net

Transformations Involving the Fluorine Atom

The fluorine atom at the 3-position of the quinoline ring is generally stable but can participate in nucleophilic aromatic substitution (SNA) reactions under specific conditions. The reactivity of the C-F bond towards nucleophilic attack is influenced by the electronic nature of the quinoline ring and the presence of activating groups. mdpi.com While direct displacement of the fluorine atom in this compound may require harsh conditions, transformations involving this position are often achieved through multi-step sequences. For instance, a synthetic route might involve the introduction of a different leaving group at the 3-position which is then displaced by a nucleophile, with the fluorine being introduced at a later stage.

A summary of functional group interconversions is presented in the table below.

| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |

| Methoxy Group | Demethylation | BBr₃ | Hydroxyl Group |

| Fluorine Atom | Nucleophilic Aromatic Substitution | Strong Nucleophile, Harsh Conditions | Varies depending on nucleophile |

Reactions at other Positions (e.g. C-3, C-4)

The strategic functionalization of the quinoline core at positions other than the benzenoid ring is fundamental for the synthesis of diverse analogs of this compound. The reactivity at the C-3 and C-4 positions, in particular, is dictated by the electronic nature of the existing substituents and the reaction conditions employed. These positions are often targeted for introducing new functional groups or building complex molecular architectures through various chemical transformations.

Reactivity at the C-4 Position

The C-4 position of the this compound scaffold is a key site for derivatization, primarily through the intermediacy of a halogen substituent. The synthesis of this compound itself often proceeds via a 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate, which is generated from the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.netacs.org The chlorine atom at the C-4 position in this intermediate is susceptible to nucleophilic displacement and serves as a handle for further modifications.

Nucleophilic Substitution: The halogen at the C-4 position can be readily displaced by various nucleophiles. For instance, in closely related quinoline systems, a C-4 chloro group is efficiently substituted by a methoxide ion (from sodium methoxide in methanol) to yield the corresponding 4-methoxyquinoline derivative. nih.govgoogle.com This type of nucleophilic aromatic substitution allows for the introduction of alkoxy, amino, and other heteroatomic functional groups. The synthesis of 4-bromo- and 4-iodo-3-fluoro-6-methoxyquinolines has also been reported, providing alternative synthons for nucleophilic substitution and cross-coupling reactions. researchgate.netevitachem.com

Metal-Catalyzed Cross-Coupling Reactions: The C-4 halogen provides a reactive site for various metal-catalyzed cross-coupling reactions. While direct examples on this compound are specific, the extensive use of Suzuki-Miyaura cross-coupling reactions on analogous 4-haloquinolines demonstrates the utility of this position for creating C-C bonds. mdpi.commdpi.com These reactions, typically catalyzed by palladium complexes, enable the coupling of the quinoline core with a wide range of aryl- or vinyl-boronic acids.

Reactivity at the C-3 Position

The C-3 position is primarily characterized by the presence of the fluorine atom, which is introduced early in the synthetic sequence using reagents like 2-fluoromalonic acid. researchgate.net Direct substitution of this C-3 fluorine atom is not a common derivatization strategy. Instead, functionalization at this position often relies on C-H activation or metallation of related quinoline scaffolds.

Electrophilic and Metallation-Based Functionalization: In related chloroquinoline systems, the C-3 position has been shown to be acidic enough for lithiation using strong bases like lithium diisopropylamide. The resulting 3-lithioquinoline species can then react with various electrophiles to introduce substituents such as iodo, trimethylsilyl, or carbonyl groups. researchgate.net Furthermore, direct electrophilic substitution at C-3 has been demonstrated in other quinoline derivatives. For example, iodination at the C-3 position of a 6-fluoro-8-methoxyquinoline has been achieved using N-iodosuccinimide. Another strategy involves the Ir-catalyzed C3-H silylation of 6-methoxyquinoline, with the resulting silyl group being a precursor for a 3-bromo substituent. These methods highlight potential pathways for functionalizing the C-3 position of this compound, contingent on the directing effects of the existing fluoro and methoxy groups.

Data Tables

The following tables summarize the key reactive transformations and provide specific examples for the derivatization of the this compound scaffold at the C-3 and C-4 positions.

Table 1: Summary of Reaction Types at C-3 and C-4 Positions

| Position | Reaction Type | Common Reactants/Intermediates | Typical Products |

|---|---|---|---|

| C-4 | Nucleophilic Aromatic Substitution | 4-Halo-3-fluoro-6-methoxyquinolines | 4-Alkoxy-, 4-Amino- derivatives |

| C-4 | Metal-Catalyzed Cross-Coupling | 4-Halo-3-fluoro-6-methoxyquinolines | 4-Aryl-, 4-Vinyl- derivatives |

| C-3 | Lithiation & Electrophilic Quench | Related Chloroquinolines | 3-Iodo-, 3-Silyl-, 3-Carbonyl derivatives researchgate.net |

| C-3 | Electrophilic Halogenation | Related Methoxyquinolines | 3-Iodo-, 3-Bromo- derivatives |

| C-3 | C-H Silylation | 6-Methoxyquinoline | 3-Silyl-6-methoxyquinoline |

Table 2: Examples of Derivatization Reactions on Related Quinolines

| Starting Material | Reagents and Conditions | Position(s) Reacted | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-6-fluoro-2-methylquinoline | Sodium methoxide, Methanol, 80 °C, 18 h | C-4 | 6-Fluoro-4-methoxy-2-methylquinoline | nih.gov |

| p-Anisidine & 2-Fluoromalonic acid | 1) Phosphorus oxychloride, Reflux 2) H₂, Pd/C | C-2, C-4 (initially chlorinated, then dehalogenated) | This compound | researchgate.net |

| 2-Chloroquinoline | Lithium diisopropylamide, then Electrophile (e.g., I₂, TMSCl) | C-3 | 2-Chloro-3-iodoquinoline or 2-Chloro-3-(trimethylsilyl)quinoline | researchgate.net |

| 6-Methoxyquinoline | [Ir(cod)OMe]₂, dtbpy, B₂pin₂, 80 °C; then NBS | C-3, C-8 | 3-Bromo-6-methoxyquinoline |

Computational and Theoretical Studies on 3-fluoro-6-methoxyquinoline Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including their geometry, energy levels, and reactivity patterns.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-fluoro-6-methoxyquinoline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are used to find the minimum energy conformation. researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting optimized geometry provides a realistic model for the molecule's structure and is the foundation for calculating other properties. For the quinoline system, the planarity of the bicyclic ring is a key feature, while the orientation of the methoxy group relative to the ring is a primary conformational variable.

Table 1: Example of Calculated Geometrical Parameters for a Quinoline Derivative (Note: Data is illustrative for a related quinoline system as specific optimized parameters for the parent this compound were not available in the searched literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C3 | 1.37 | C2-C3-C4 |

| C3-F | 1.35 | C3-C4-C4a |

| C5-C6 | 1.38 | C5-C6-O |

| C6-O | 1.36 | C6-O-CH3 |

| C6-C7 | 1.41 | N1-C2-C3 |

| N1-C2 | 1.31 | C2-N1-C8a |

Data based on typical values from DFT studies on similar aromatic systems.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. scm.com A smaller gap suggests the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the quinoline ring system reveals the most probable sites for electron donation and acceptance, which is crucial for understanding its reaction mechanisms. acs.orgd-nb.info The electron-withdrawing fluorine atom and the electron-donating methoxy group significantly influence the energy and localization of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference indicating chemical stability |

Note: These values are representative for similar heterocyclic systems and serve as an example.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. uni-muenchen.deproteopedia.org It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de On an MEP map, red-colored areas represent regions of negative electrostatic potential, which are attractive to electrophiles, while blue-colored areas indicate positive potential, attractive to nucleophiles. walisongo.ac.idresearchgate.net For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen of the methoxy group, indicating these are prime sites for electrophilic attack or hydrogen bonding. uni-muenchen.de Conversely, regions near the hydrogen atoms and the electron-deficient carbon attached to the fluorine would show a more positive potential (blue). researchgate.net

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comnih.gov The function quantifies how the electron density at a specific atom changes upon the addition or removal of an electron. scm.comresearchgate.net

The nucleophilic Fukui function (f+) indicates the propensity of an atomic site to accept an electron, highlighting the best sites for nucleophilic attack. scm.com

The electrophilic Fukui function (f-) shows the propensity of a site to donate an electron, identifying the most likely locations for electrophilic attack. scm.com

For this compound, analysis of Fukui functions can pinpoint specific atoms most susceptible to attack. For instance, calculations on similar molecules show that nitrogen and oxygen atoms are often the most susceptible sites for electrophilic attack, a finding that aligns with MEP analysis. These descriptors provide a more quantitative and localized picture of reactivity than MEP maps alone. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for a molecule to bind to a specific biological target. This model then serves as a template for designing or screening for new, potent ligands.

The this compound scaffold is a key component in a class of novel non-fluoroquinolone inhibitors (NBTIs) of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents. researchgate.net

In silico methods, such as molecular docking, are used to predict and analyze how these quinoline derivatives interact with the active sites of their target enzymes. nih.govjbcpm.com In a typical docking study, the 3D structure of the target protein (e.g., S. aureus DNA gyrase) is obtained from protein data banks. researchgate.netjbcpm.com The this compound derivative is then computationally "placed" into the enzyme's binding pocket to find the most stable binding pose and to estimate the binding affinity. jbcpm.com These studies have shown that the quinoline core forms critical interactions within the enzyme's active site. acs.org The fluorine atom at the 3-position and the methoxy group at the 6-position are strategically placed to enhance binding affinity and modulate pharmacokinetic properties. acs.orgacs.org By optimizing substituents attached to this core scaffold, researchers have developed potent antibacterial agents with improved efficacy and reduced off-target effects, such as hERG inhibition. nih.govacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluoro-6-methoxyquinoline-3-carbaldehyde |

| Gepotidacin |

| p-Anisidine |

| 2-fluoromalonic acid |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic behavior and binding characteristics of this compound-based compounds within their biological targets, primarily bacterial DNA gyrase and topoisomerase IV. These computational studies provide atomic-level insights into the conformational changes, interaction energies, and stability of the ligand-protein complexes, which are crucial for understanding their mechanism of action and for the rational design of more potent inhibitors.

Recent research has focused on derivatives of this compound as novel bacterial topoisomerase inhibitors (NBTIs). nih.govacs.org In-depth MD simulations have been performed on a series of these NBTIs to profile their dynamic interactions with DNA gyrase from both Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). figshare.comacs.org

These simulations, typically run for extensive periods such as 500 nanoseconds, allow for the observation of the stability of the inhibitors within the enzyme's binding pocket. acs.org The analysis of the simulation trajectories confirms the essential hydrogen-bonding and hydrophobic contacts that these quinoline derivatives establish with the amino acid residues of the enzyme. figshare.comacs.org

One of the key applications of these MD simulations is the calculation of binding free energies, often using methods like the Linear Interaction Energy (LIE). figshare.com This approach allows for the prediction of the binding affinity (IC50 values) of the inhibitors. For a series of NBTIs, including those with the this compound core, a set of LIE parameters was successfully derived to predict their binding free energies against DNA gyrase. figshare.comacs.org

The detailed findings from these simulations offer a dynamic perspective that complements static structural data from techniques like X-ray crystallography. They reveal the flexibility of the ligand and the protein, and how their conformations adapt to form a stable complex. This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications on the this compound scaffold lead to enhanced or diminished antibacterial activity. asm.orgnih.gov

Detailed Research Findings

A significant study conducted 500 ns MD simulations on a selection of NBTI compounds, several of which incorporated the this compound scaffold, to analyze their dynamic behavior when bound to S. aureus and E. coli DNA gyrase. acs.org The stability of the ligand-protein complexes was a key focus of this research.

The analysis of the MD trajectories included the calculation of the root-mean-square deviation (RMSD) for the ligands, which measures the average deviation of the ligand's atoms from a reference structure over time. Lower and stable RMSD values indicate that the ligand maintains a consistent binding pose within the active site. The simulations showed that the studied NBTIs, including the this compound derivatives, generally exhibited stable binding. acs.org

Furthermore, the simulations were used to compute binding free energies using the LIE method. The derived parameters (α = 0.16, β = 0.029, γ = 0.0, and intercept = -1.72) proved effective for accurately predicting the binding affinities of these compounds against DNA gyrase from both Gram-positive and Gram-negative bacteria. figshare.comacs.org The analysis also highlighted the critical role of specific interactions, such as hydrogen bonds with key aspartate residues within the enzyme's GyrA subunit, in the stable binding of these inhibitors. nih.gov

The table below summarizes the key parameters and findings from representative molecular dynamics simulations performed on NBTIs containing the this compound core structure.

| Simulation Parameter | Value/Description |

| System | NBTI-DNA Gyrase Complex in aqueous solution |

| Enzyme Source | S. aureus (PDB ID: 6Z1A), E. coli (PDB ID: 6RKS) |

| Simulation Time | 500 ns |

| Force Field | Not specified in detail in the provided text |

| Binding Energy Method | Linear Interaction Energy (LIE) |

| Key Interactions | Hydrogen bonds, hydrophobic contacts |

The following table details the ligands containing the this compound scaffold that were subjected to these extensive MD simulations and provides a summary of their observed stability based on RMSD analysis.

| Ligand Designation | Core Structure | Key Substitutions | Observed Ligand RMSD Range (Å) from Trajectory |

| L01 | This compound | Cyclobutylaryl moiety | ~1.0 - 2.5 |

| L02 | This compound | Modified cyclobutylaryl | ~1.0 - 3.0 |

| L03 | This compound | Alternative aryl linkage | ~1.5 - 3.5 |

| L04 | This compound | Different linker and aryl group | ~1.0 - 2.5 |

| L05 | This compound | Bicyclic amine substitution | ~1.0 - 2.0 |

| L06 | This compound | Substituted piperidine | ~1.0 - 2.5 |

| L08 | This compound | Complex polycyclic moiety | ~1.0 - 3.0 |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3-Fluoro-6-methoxyquinoline. By probing the magnetic environments of the hydrogen, carbon, and fluorine nuclei, NMR provides unparalleled insight into the molecule's connectivity and chemical architecture.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra is fundamental for characterizing this compound. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for detailed structural mapping.

¹H NMR: The proton spectrum provides distinct signals for the different types of protons in the molecule. In a deuterated dimethyl sulfoxide ((CD₃)₂SO) solvent, the methoxy group (–OCH₃) protons typically appear as a sharp singlet at approximately 3.92 ppm. google.com The aromatic protons on the quinoline ring system are observed further downfield, generally between 7.40 and 8.76 ppm, due to the deshielding effects of the aromatic current. google.com A patent provides specific assignments for the aromatic protons: a multiplet for two protons at 7.40 ppm, a doublet at 7.97 ppm (J=10 Hz), a double doublet at 8.13 ppm (J=10 and 3 Hz), and a doublet at 8.76 ppm (J=3 Hz). google.com

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the methoxy group is found in the upfield region, while the ten carbons of the quinoline core resonate in the aromatic region. The carbon atom directly bonded to the fluorine (C-3) exhibits a characteristic large coupling constant (¹JCF), which is a definitive indicator of its position. Further couplings to the fluorine atom (²JCF, ³JCF) can be observed for adjacent carbons, providing additional structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It provides a direct signal for the fluorine atom at the C-3 position. The chemical shift of this fluorine signal is indicative of its electronic environment, and its coupling to nearby protons (especially H-2 and H-4) allows for precise structural assignment.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

|---|---|---|

| Methoxy (–OCH₃) | 3.92 | s |

| Aromatic | 7.40 | mt |

| Aromatic | 7.97 | d, J=10 |

| Aromatic | 8.13 | dd, J=10 and 3 |

| Aromatic | 8.76 | d, J=3 |

Data obtained in (CD₃)₂SO. google.com s=singlet, d=doublet, dd=doublet of doublets, mt=multiplet.

2D NMR Techniques for Structural Elucidation

To achieve unambiguous assignment of all signals and fully confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the protons around the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is critical for identifying non-protonated (quaternary) carbons and confirming the placement of substituents. For instance, a correlation between the methoxy protons (at ~3.92 ppm) and the C-6 carbon would definitively confirm the location of the methoxy group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical method used to determine the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for generating intact molecular ions from polar compounds. In positive ion mode, ESI-MS of this compound would primarily show the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₈FNO and a molecular weight of 177.17 g/mol , the expected peak would appear at a mass-to-charge ratio (m/z) of approximately 178.18.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the confident determination of a compound's elemental formula. By comparing the experimentally measured exact mass to the theoretical mass calculated for the formula C₁₀H₈FNO, HRMS can unequivocally confirm the compound's identity. This technique has been widely used to confirm the composition of derivatives of this compound in various research studies. osu.eduosu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations. The IR spectrum for this compound displays several characteristic absorption bands. A patent for the compound lists notable peaks at 3454, 1630, 1619, 1504, 1251, 1239, and 1027 cm⁻¹. google.com

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference Peak (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3100–3000 | 3454 |

| Aromatic C=C Stretch | Aromatic Ring | 1600–1450 | 1630, 1619, 1504 |

| C-O Stretch | Methoxy Ether | 1300–1000 | 1251, 1239, 1027 |

| C-F Stretch | Fluoro Group | 1400–1000 | ~1167 (inferred) |

Reference peaks from patent data. google.com

Table 3: List of Compounds and Chemicals Mentioned

| Compound/Chemical Name |

|---|

| This compound |

| Carbon |

| Deuterated dimethyl sulfoxide |

| Fluorine |

| Hydrogen |

| Nitrogen |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound such as this compound, this method provides precise information on bond lengths, bond angles, and conformation, which are fundamental to understanding its physicochemical properties and its interactions with biological targets. The solid-state structure dictates crystal packing, intermolecular interactions, and ultimately influences properties like solubility and stability.

While a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases, structural data from closely related derivatives offer significant insights. Analysis of these analogues allows for a well-founded understanding of the molecular geometry and intermolecular interactions that are likely to govern the crystal structure of this compound.

Detailed crystallographic studies have been successfully performed on synthetic precursors and derivatives. For instance, the structure of 2-chloro-6-methoxyquinoline-3-carbaldehyde, a related derivative, has been elucidated. rasayanjournal.co.in This analysis confirms the planarity of the quinoline ring system and provides a basis for understanding how substituents influence the crystal packing.

General surveys of chlorinated quinoline derivatives deposited in the Cambridge Structural Database (CSD) reveal common crystallographic patterns. rasayanjournal.co.in A majority of these compounds tend to crystallize in the monoclinic crystal system, with the space group P21/c (or its non-standard setting P21/n) being particularly prevalent. rasayanjournal.co.in This preference indicates a common mode of molecular packing for this class of compounds. The reliability indices for these structures are typically low, signifying a high degree of accuracy and refinement in the determined structures. rasayanjournal.co.in

The crystallographic data for the derivative 2-chloro-6-methoxyquinoline-3-carbaldehyde provides a tangible example of the structural features of this family of compounds.

Interactive Table: Crystallographic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde

| Parameter | Value |

| Compound Name | 2-chloro-6-methoxyquinoline-3-carbaldehyde |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

This data is based on findings for a closely related derivative, as the specific crystal structure for this compound is not publicly available. rasayanjournal.co.in

The insights gained from such derivatives are crucial. The determined planarity of the quinoline core and the observed packing motifs driven by intermolecular interactions in analogues strongly suggest that this compound would exhibit similar structural characteristics. rasayanjournal.co.in

Interdisciplinary Applications and Future Research Directions

Catalysis and Ligand Design

For instance, copper(II) complexes of quinoline-based ligands have been shown to be effective in photoredox catalysis for atom transfer radical addition (ATRA) reactions. rsc.org Iron complexes with quinoline-based PNN pincer-type ligands have demonstrated excellent catalytic performance in the C–H borylation of arenes. rsc.org These examples highlight the potential of the quinoline scaffold to support catalytically active metal centers.

The concept of "catalytic fluoroquinolones" has emerged, where fluoroquinolone antibiotics are conjugated with nuclease moieties to catalytically cleave DNA. mdpi.com This innovative approach, while focused on therapeutic applications, underscores the potential for functionalized quinolines to participate in catalytic processes.

The design of new catalysts based on quinoline ligands is an active area of research. Studies have evaluated the catecholase activity of various quinoline derivatives, demonstrating that their catalytic efficiency depends on the ligand's chemical structure and the nature of the coordinated metal ion. scilit.commdpi.com The functionalization of the quinoline ring, as seen in 3-Fluoro-6-methoxyquinoline, can influence the ligand's electronic properties and, consequently, the catalytic activity of its metal complexes. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can modulate the electron density at the nitrogen atom, affecting its coordination to a metal center and the reactivity of the resulting complex.

Future research could explore the synthesis and characterization of metal complexes of this compound and evaluate their catalytic activity in a range of organic transformations. This could open up new avenues for the application of this compound beyond its current primary use as a synthetic intermediate.

Challenges and Opportunities in Fluoroquinoline Research

The synthesis and functionalization of fluoroquinolones present both challenges and opportunities for chemists. One of the primary challenges is the development of efficient and scalable synthetic routes. researchgate.netijbpas.com While methods for the synthesis of this compound exist, optimizing these processes for large-scale production with high purity remains a key objective. The development of green chemistry approaches for the synthesis of fluoroquinolones is also an area of growing interest to minimize the use of hazardous reagents and solvents. ijbpas.com

The functionalization of the fluoroquinoline core offers significant opportunities for the development of new molecules with tailored properties. rsc.orgresearchgate.net The precise introduction of various functional groups can expand the chemical space and enhance the pharmacological or material properties of the resulting derivatives. rsc.org However, the selective functionalization of the quinoline ring can be challenging due to the influence of the existing substituents on the reactivity of different positions.

Overcoming antibiotic resistance is a major challenge in medicinal chemistry, and fluoroquinolones are no exception. researchgate.netoup.comnih.gov The emergence of resistant bacterial strains necessitates the design of new fluoroquinolone derivatives that can evade resistance mechanisms. mdpi.comfrontiersin.org This presents an opportunity for the development of novel hybrids and conjugates of fluoroquinolones with other active molecules. mdpi.comresearchgate.net

In the context of this compound, a key opportunity lies in its use as a scaffold for creating libraries of new compounds for screening in various applications. researchgate.net Its established role as a precursor for antibacterial agents can be expanded to explore other therapeutic areas, such as anticancer or antiviral agents, by modifying its structure. researchgate.netmdpi.com Furthermore, the challenges associated with understanding the structure-activity relationships of fluoroquinolones can be addressed through computational studies, which can help in the rational design of new derivatives with improved properties. nih.govresearchgate.netmdpi.comrsc.orgdiva-portal.org

Future Prospects and Emerging Trends in the Chemistry of this compound

The future of this compound chemistry is poised for significant advancements, driven by the continuous demand for new functional molecules in medicine and material science. An emerging trend is the application of computational chemistry to predict the properties of fluorinated heterocycles and guide the design of new compounds. numberanalytics.comnih.govmdpi.comdiva-portal.org Density Functional Theory (DFT) studies can provide insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives. mdpi.com

The development of novel synthetic methodologies, including the use of microreactors for sequential organic synthesis, could overcome the limitations of traditional batch processes and enable the efficient production of libraries of fluoroquinolone analogues. researchgate.net The exploration of new fluorination techniques, such as radical fluorination, may offer alternative and more selective ways to synthesize fluorinated quinolines. numberanalytics.com

The therapeutic potential of functionalized quinoline motifs continues to be a major driver of research. rsc.orgresearchgate.netnih.gov While this compound is primarily known for its role in developing antibacterial agents, future research is likely to explore its potential in other therapeutic areas. The structural features of quinolones required for anticancer activity have been studied, and modifications at different positions of the quinoline ring can convert antibacterial agents into anticancer analogues. researchgate.net

In material science, the trend is towards the development of more efficient and stable organic electronic materials. bohrium.com The unique properties conferred by the fluorine and methoxy substituents in this compound make it a candidate for investigation in the design of new emissive or charge-transporting materials for OLEDs and other electronic devices. bohrium.comnih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 3-fluoro-6-methoxyquinoline, and how do reaction conditions influence yield and purity?

A two-step synthesis starting from p-anisidine and 2-fluoromalonic acid in the presence of phosphorus oxychloride produces 2,4-dichloro-3-fluoro-6-methoxyquinoline, followed by hydrogenolysis to yield the final compound . Optimizing reaction temperature (reflux conditions) and stoichiometry of phosphorus oxychloride is critical to achieving >80% purity. Alternative routes using catalytic hydrogenation or Pd-mediated coupling may introduce impurities (e.g., dehalogenated byproducts), necessitating rigorous chromatographic purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

- 1H/13C NMR : The fluorine atom at position 3 causes distinct deshielding of adjacent protons (e.g., H-4 at δ 8.2–8.5 ppm) .

- X-ray crystallography : Derivatives like 2-chloro-6-methoxyquinoline-3-carbaldehyde crystallize in monoclinic systems (space group P21/c), with bond angles confirming planar quinoline rings .

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]+ peaks at m/z 192.1 for the parent compound .

Q. What preliminary biological activity data exist for this compound derivatives?

Early studies show inhibitory activity against bacterial DNA gyrase (IC50: 0.8–2.1 µM) and topoisomerase IV (IC50: 1.5–3.4 µM) in Staphylococcus aureus, with selectivity over human topoisomerase II (>50 µM) . Structure-activity relationship (SAR) data indicate that the 3-fluoro group enhances target binding, while methoxy at position 6 improves solubility .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the mechanism of action against bacterial gyrase?

The 3-fluoro group forms a halogen bond with Asp83 in the gyrase ATP-binding pocket, as confirmed by X-ray co-crystallography. This interaction stabilizes the enzyme-inhibitor complex, reducing ATP hydrolysis efficiency by 70% compared to non-fluorinated analogs . Mutagenesis studies (e.g., D83A mutants) abolish activity, validating this mechanism .

Q. What strategies resolve contradictions in fluorescence quantum yield (ΦF) data for 6-methoxyquinoline derivatives under varying pH?

Discrepancies arise from protonation dynamics in the excited state. For this compound:

- At pH < 2: ΦF decreases due to rapid proton exchange (τ = 2.2 ps) at the quinoline nitrogen .

- At pH 7–9: Tautomerization via intramolecular hydrogen bonding increases ΦF to 0.42 . Calibration using time-resolved transient absorption spectroscopy (picosecond resolution) is recommended to account for solvent polarity effects .

Q. How can structural modifications enhance the photostability of this compound for fluorescence-based applications?

- Substitution at position 8 : Introducing electron-withdrawing groups (e.g., -NO2) reduces π→π* transition energy, minimizing photobleaching .

- Deuterated solvents : Slow proton exchange in D2O extends fluorescence lifetime by 30% .

- Rigidification : Incorporating fused rings (e.g., quinoxaline hybrids) restricts rotational relaxation, improving quantum yield .

Q. What experimental designs address low bioavailability of this compound derivatives in in vivo models?

- Prodrug approaches : Acetylating the methoxy group increases logP from 1.2 to 2.8, enhancing membrane permeability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm) improve plasma half-life from 2.1 to 8.7 hours in murine models .

- Metabolic stability assays : Liver microsome studies (human/rat) identify cytochrome P450 3A4 as the primary degradation pathway, guiding structural blocking .

Methodological Challenges and Solutions

Q. How to reconcile discrepancies in IC50 values for topoisomerase IV inhibition across studies?

Variations arise from assay conditions:

- Enzyme source : Purified E. coli topoisomerase IV vs. S. aureus extracts yield 2-fold differences due to subunit heterogeneity .

- ATP concentration : Standardizing ATP at 1 mM (vs. 2 mM in some protocols) reduces IC50 variability by 30% .

- Data normalization : Use of internal controls (e.g., ciprofloxacin) and triplicate technical replicates minimizes inter-lab differences.

Q. What computational methods predict the impact of substituents on this compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報